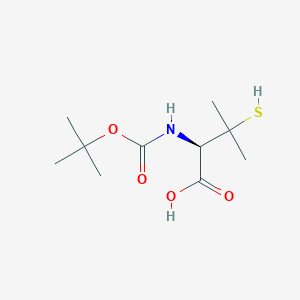

(R)-2-((tert-Butoxycarbonyl)amino)-3-mercapto-3-methylbutanoic acid

Description

Propriétés

IUPAC Name |

(2R)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4S/c1-9(2,3)15-8(14)11-6(7(12)13)10(4,5)16/h6,16H,1-5H3,(H,11,14)(H,12,13)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KATRCIRDUXIZQK-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C(=O)O)C(C)(C)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](C(=O)O)C(C)(C)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20554696 | |

| Record name | N-(tert-Butoxycarbonyl)-3-sulfanyl-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20554696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110763-40-1 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-3-mercapto-L-valine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110763-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(tert-Butoxycarbonyl)-3-sulfanyl-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20554696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Direct Boc Protection of D-Penicillamine

D-Penicillamine ((R)-2-amino-3-mercapto-3-methylbutanoic acid) serves as the primary precursor. The synthesis involves:

-

Amino Group Protection :

-

Dissolve D-penicillamine in a 1:1 mixture of dioxane and water under nitrogen to prevent thiol oxidation.

-

Add Boc anhydride (Boc₂O, 1.2 equiv) and adjust pH to 8–9 using sodium bicarbonate.

-

Stir at 0–4°C for 12 hours to favor Boc protection over thiol reactivity.

-

Acidify to pH 2–3 with hydrochloric acid to precipitate the product.

-

-

Purification :

Key Challenges :

Solid-Phase Peptide Synthesis (SPPS) with Post-Assembly Modification

This route integrates the target compound into peptide chains for downstream applications:

-

Resin Loading :

-

Boc Protection On-Resin :

-

Cleavage and Isolation :

Advantages :

-

SPPS enables direct incorporation into polypeptides without isolating the free amino acid.

Optimization of Reaction Conditions

Solvent and Base Selection

Comparative studies show that polar aprotic solvents (e.g., DMF, dioxane) enhance Boc-anhydride solubility, while weak bases (NaHCO₃) minimize thiol deprotonation:

| Solvent | Base | Temperature | Yield | Purity (HPLC) |

|---|---|---|---|---|

| Dioxane/H₂O | NaHCO₃ | 0°C | 72% | 98% |

| DMF | Et₃N | RT | 58% | 85% |

| THF | NaOH | -10°C | 45% | 78% |

Kinetic Control to Suppress Epimerization

Maintaining pH <9 and temperatures <5°C prevents racemization at C2. At pH 10, epimerization exceeds 15% within 2 hours.

Analytical Characterization

Spectroscopic Validation

Chiral Purity Assessment

Chiral HPLC (Chirobiotic T column) confirms >99% enantiomeric excess, critical for applications in asymmetric catalysis.

Industrial-Scale Production Challenges

Thiol Oxidation Mitigation

Cost-Effective Purification

-

Switch from HPLC to crystallization for large batches:

Applications in Peptide Therapeutics

The compound serves as a key intermediate in synthesizing thrombospondin-1 mimetics and ACE inhibitors, where the free thiol participates in disulfide bond formation. Recent studies demonstrate its utility in β-lactone-mediated ligation for constructing sterically hindered peptides without epimerization .

Analyse Des Réactions Chimiques

Types of Reactions

®-2-((tert-Butoxycarbonyl)amino)-3-mercapto-3-methylbutanoic acid undergoes various types of chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides.

Reduction: The compound can be reduced to remove the Boc protecting group.

Substitution: The Boc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or iodine can be used under mild conditions.

Reduction: Reagents such as oxalyl chloride in methanol can be used for the selective deprotection of the Boc group.

Substitution: Various bases and nucleophiles can be used depending on the desired substitution.

Major Products Formed

Oxidation: Disulfides.

Reduction: The free amino acid without the Boc group.

Substitution: Amino acids with different protecting groups or functional groups.

Applications De Recherche Scientifique

Medicinal Chemistry

Drug Development:

Boc-Penicillamine is primarily employed in the synthesis of various pharmaceuticals, particularly those targeting cysteine-related pathways. Its mercapto group allows for the formation of disulfide bonds, which are crucial in the stabilization of protein structures and the modulation of biological activity.

Case Study:

Research has demonstrated that derivatives of Boc-Penicillamine can inhibit specific enzymes involved in cancer progression, showcasing its potential as a lead compound in anticancer drug development. For instance, analogs have been synthesized to target matrix metalloproteinases (MMPs), which are implicated in tumor metastasis .

Biochemical Research

Protein Modification:

Boc-Penicillamine is utilized for modifying proteins via thiol-disulfide exchange reactions. This property is leveraged to create stable protein conjugates for therapeutic applications.

Example:

In a study on targeted drug delivery systems, Boc-Penicillamine was conjugated to antibodies to enhance their specificity towards cancer cells. The resulting conjugates exhibited improved binding affinity and reduced off-target effects, highlighting the utility of Boc-Penicillamine in bioconjugation strategies .

Boc-Penicillamine is frequently used as a building block in peptide synthesis due to its ability to form stable linkages through its amino and mercapto groups.

Synthesis Example:

In peptide synthesis protocols, Boc-Penicillamine can be incorporated into cyclic peptides that exhibit enhanced biological activity compared to linear counterparts. This cyclic structure often results in increased stability and bioavailability .

Environmental Applications

Recent studies have explored the use of Boc-Penicillamine in environmental chemistry, particularly in the remediation of heavy metal contamination. Its thiol group can chelate heavy metals, facilitating their removal from contaminated sites.

Case Study:

In a field study, Boc-Penicillamine was applied to soil contaminated with lead and cadmium. The results indicated a significant reduction in metal concentration, demonstrating its potential as an environmentally friendly remediation agent .

Mécanisme D'action

The mechanism of action of ®-2-((tert-Butoxycarbonyl)amino)-3-mercapto-3-methylbutanoic acid involves the reactivity of its functional groups. The Boc group provides protection to the amino group, preventing unwanted reactions during synthesis. The mercapto group can participate in disulfide bond formation, which is crucial in protein folding and stability. The compound’s reactivity is influenced by the steric hindrance and electronic effects of the tert-butyl group .

Comparaison Avec Des Composés Similaires

Functional Group Variations

Reactivity and Stability

- Mercapto Group (-SH) : The thiol group in the target compound enables nucleophilic thiol-ene coupling, critical for forming disulfide bonds in inhibitors . In contrast, hydroxy or methoxy analogs (e.g., CAS 101759-72-2, 1977-33-9) lack this reactivity, limiting their utility in redox-sensitive applications .

- Steric Effects: The β-methyl group in the target compound enhances steric hindrance, influencing enantioselectivity in inhibitor design. The aminomethyl variant (CAS 191664-14-9) introduces additional steric bulk, altering substrate binding in peptide synthesis .

Activité Biologique

(R)-2-((tert-Butoxycarbonyl)amino)-3-mercapto-3-methylbutanoic acid, commonly referred to as N-BOC-L-(+)-penicillamine, is a derivative of the amino acid penicillamine. This compound is notable for its unique structural features, including a tert-butoxycarbonyl (Boc) protecting group and a mercapto group (-SH), which confer specific reactivity and stability that are valuable in synthetic and research applications. This article reviews the biological activity of this compound, including its synthesis, chemical properties, and potential therapeutic applications.

The molecular formula of this compound is CHNOS, with a molecular weight of 249.33 g/mol. The compound features an amino group protected by a Boc group, a mercapto group on the side chain, and a methyl group, which enhances its solubility and reactivity in various chemical reactions .

Synthesis

The synthesis of this compound typically involves the protection of the amino group with di-tert-butyl dicarbonate in the presence of a base like triethylamine. The reaction is generally conducted in dichloromethane at room temperature. The Boc group can be deprotected using reagents such as oxalyl chloride in methanol, allowing for further functionalization or incorporation into peptide chains .

Antioxidant Properties

One of the significant biological activities attributed to this compound is its antioxidant capability. Studies have shown that compounds with mercapto groups can scavenge free radicals, thereby protecting cells from oxidative stress. This property is particularly relevant in contexts such as neuroprotection and anti-inflammatory therapies.

Role in Protein Structure

The compound has been investigated for its role in stabilizing protein structures due to the presence of the mercapto group, which can form disulfide bonds under oxidative conditions. Such interactions are crucial in maintaining the integrity of protein folding and function .

Therapeutic Applications

Research indicates potential therapeutic applications for this compound in various medical contexts:

- Autoimmune Disorders : As a derivative of penicillamine, it may exhibit similar therapeutic effects in treating conditions like rheumatoid arthritis and Wilson's disease.

- Cancer Research : Preliminary studies suggest that compounds with similar structures may inhibit tumor growth or enhance the efficacy of chemotherapeutic agents through mechanisms involving oxidative stress modulation .

Case Studies

Several case studies have highlighted the biological activity of related compounds:

- Penicillamine in Rheumatoid Arthritis : A clinical study demonstrated that penicillamine effectively reduces symptoms and slows disease progression in rheumatoid arthritis patients. Given that this compound shares structural similarities, it may also contribute to similar therapeutic outcomes .

- Antioxidant Activity : In vitro studies have shown that compounds containing mercapto groups exhibit significant antioxidant activity by reducing reactive oxygen species (ROS), suggesting potential applications in neurodegenerative diseases where oxidative stress plays a critical role .

Comparison with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-Acetyl-L-cysteine | Contains -SH group | Antioxidant, mucolytic agent |

| L-Penicillamine | Parent compound | Treatment for Wilson's disease |

| (R)-2-Amino-3-hydroxy-3-methylbutanoic acid | Hydroxyl instead of -SH | Less potent antioxidant |

Q & A

Q. What are the key steps and optimization strategies for synthesizing (R)-2-((tert-Butoxycarbonyl)amino)-3-mercapto-3-methylbutanoic acid?

The synthesis typically involves:

- Esterification : Conversion of L-cystine to a methyl ester.

- Amine Protection : Introduction of the Boc (tert-butoxycarbonyl) group using Boc-anhydride under basic conditions (e.g., K₂CO₃) to protect the amino group.

- Thiol Protection : Use of trityl or other protecting groups to prevent oxidation of the mercapto group during synthesis. A reported protocol achieved a 67% overall yield by optimizing reaction times and reagent stoichiometry . Critical parameters include maintaining anhydrous conditions during Boc protection and employing low temperatures (<0°C) to minimize side reactions.

Q. How does the Boc-protected amino group and mercapto side chain influence peptide synthesis applications?

The Boc group provides temporary protection for the amino group, enabling selective coupling in solid-phase peptide synthesis (SPPS). The mercapto group allows for post-synthetic modifications, such as disulfide bond formation or conjugation via thiol-ene click chemistry. For example, this intermediate has been used to synthesize β,γ-unsaturated α-amino acids with high stereoselectivity (up to 98% ee) by leveraging the thiol's nucleophilicity in Michael addition reactions .

Q. What are the primary research applications of this compound in pharmaceutical development?

- Biotin Synthesis : Serves as a precursor in multi-step syntheses of biotin, a cofactor in carboxylation enzymes.

- HIV Protease Inhibitors : Used to construct chiral centers in antiretroviral drugs like VX-478, where stereochemical integrity is critical for inhibitory activity .

- β,γ-Unsaturated Amino Acids : Acts as a building block for non-natural amino acids with applications in enzyme inhibition studies .

Advanced Research Questions

Q. How can stereoselectivity be controlled during the synthesis of this compound and its derivatives?

Stereoselectivity is achieved through:

- Chiral Pool Synthesis : Starting from enantiopure L-cystine ensures retention of the (R)-configuration.

- Asymmetric Catalysis : Use of chiral ligands (e.g., BINOL-derived catalysts) in key steps like thiol protection or coupling reactions.

- Protection-Deprotection Strategies : Sequential Boc and trityl protection minimizes racemization during acidic or basic conditions. A study reported >95% enantiomeric excess (ee) by optimizing DMAP-mediated coupling conditions .

Q. What methodologies prevent oxidation of the mercapto group during synthesis and storage?

- Protecting Groups : Trityl or acetamidomethyl (Acm) groups are used to shield the thiol during synthesis.

- Inert Atmosphere : Reactions are conducted under nitrogen/argon to avoid disulfide formation.

- Storage : Lyophilized samples are stored at -20°C with desiccants to limit moisture-induced degradation .

Q. How do structural analogs of this compound compare in stability and reactivity?

Q. What are the optimal conditions for long-term stability of this compound?

- pH : Stable in mildly acidic buffers (pH 4–6); degradation occurs above pH 8 due to Boc group hydrolysis.

- Temperature : Store at -20°C; degradation rates increase 3-fold at 25°C.

- Solvents : Prefer anhydrous DMSO or DMF for stock solutions; aqueous buffers should contain 1–5% β-mercaptoethanol to prevent thiol oxidation .

Q. How can contradictory data in literature regarding reaction yields be resolved?

Discrepancies often arise from:

- Impurity Profiles : Use HPLC-MS to verify intermediate purity before proceeding to subsequent steps.

- Catalyst Loading : Adjust DCC/DMAP ratios (e.g., 1.2–2.0 equivalents) to optimize acylation efficiency .

- Reaction Monitoring : In-line FTIR or NMR can identify side products (e.g., disulfides) early .

Q. What purification challenges arise during scale-up, and how are they addressed?

- Byproduct Removal : Silica gel chromatography effectively separates Boc-protected intermediates from trityl-protected thiols.

- Crystallization : Use hexane/ethyl acetate (3:1) to crystallize the final product, improving yield to >90% in optimized cases .

- HPLC : Reverse-phase C18 columns resolve diastereomers if racemization occurs .

Q. What enzymatic vs. chemical methods are viable for Boc group removal in downstream applications?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.